molecular formula C9H13FNO3PS B13420889 Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester CAS No. 39624-86-7

Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester

Cat. No.: B13420889
CAS No.: 39624-86-7
M. Wt: 265.24 g/mol
InChI Key: DTWQOKPPRNFERL-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester is an organophosphorus compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 6-fluoro-2-pyridinol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or toluene

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: Using techniques such as distillation or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester undergoes various chemical reactions, including:

    Oxidation: Conversion to phosphorothioate oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to phosphorothioate sulfides using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.

    Substitution: Sodium alkoxides, ethanol, room temperature.

Major Products Formed

    Oxidation: Phosphorothioate oxides.

    Reduction: Phosphorothioate sulfides.

    Substitution: Various substituted phosphorothioates depending on the nucleophile used.

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester has several scientific research applications:

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the formulation of pesticides and insecticides due to its effectiveness against a wide range of pests.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in the development of insecticides and potential therapeutic agents for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
  • Phosphorodithioic acid, O,O-diethyl ester
  • Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester
  • Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester

Uniqueness

Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester is unique due to the presence of the 6-fluoro-2-pyridyl group, which imparts distinct chemical properties and reactivity. This fluorinated pyridyl group enhances the compound’s stability and bioactivity, making it more effective in its applications compared to similar compounds.

Properties

CAS No.

39624-86-7

Molecular Formula

C9H13FNO3PS

Molecular Weight

265.24 g/mol

IUPAC Name

diethoxy-(6-fluoropyridin-3-yl)oxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H13FNO3PS/c1-3-12-15(16,13-4-2)14-8-5-6-9(10)11-7-8/h5-7H,3-4H2,1-2H3

InChI Key

DTWQOKPPRNFERL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=CN=C(C=C1)F

Origin of Product

United States

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